molecular formula C9H13ClN4 B2363292 6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride CAS No. 2418643-06-6

6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride

Cat. No. B2363292
CAS RN: 2418643-06-6
M. Wt: 212.68
InChI Key: CRYVUMFUCWBTPB-UHFFFAOYSA-N
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Description

6-Propylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . The synthesis usually involves the construction of the pyrimidine ring via the interaction of NH-3-aminopyrazoles with different 1,3-biselectrophilic compounds .


Molecular Structure Analysis

The molecular structure of 6-Propylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is C6H7ClN4 . It is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have been found to undergo various chemical reactions. A Michael addition-type reaction has been proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine (PP) is a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings. Its synthetic versatility allows structural modifications throughout its periphery, making it an attractive scaffold for drug discovery and combinatorial library design . Figure 1 illustrates the PP core structure.

!PP Core Structure

Synthesis and Functionalization

The main synthesis route for pyrazolo[1,5-a]pyrimidines involves cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems. This approach allows versatile modifications at positions 2, 3, 5, 6, and 7, enhancing the structural diversity of PP derivatives .

Anticancer Potential

Researchers have explored the anticancer potential of pyrazolo[1,5-a]pyrimidines. These compounds exhibit enzymatic inhibitory activity and may serve as promising leads for rational drug design. Further studies are needed to optimize their efficacy and selectivity .

Other Applications

While anticancer research dominates, PP derivatives also find applications in other fields:

Mechanism of Action

While the specific mechanism of action for 6-Propylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is not mentioned in the search results, pyrimidine derivatives have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in recent years due to their significant impact in medicinal chemistry and material science . Future research could focus on the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential as antitumor agents .

properties

IUPAC Name

6-propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c1-2-3-7-4-11-9-8(10)5-12-13(9)6-7;/h4-6H,2-3,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYVUMFUCWBTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN2C(=C(C=N2)N)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride

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